molecular formula C22H19ClN6O4S B2822604 4-(3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide CAS No. 938751-31-6

4-(3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide

Cat. No.: B2822604
CAS No.: 938751-31-6
M. Wt: 498.94
InChI Key: FCSFDINREIDRIQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the chlorobenzyl group might be introduced through a nucleophilic aromatic substitution reaction .


Molecular Structure Analysis

The molecular structure of a compound like this can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the chlorobenzyl group might be susceptible to reactions with nucleophiles, while the imidazole ring might participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals. These properties can often be predicted based on the compound’s structure and functional groups .

Scientific Research Applications

Synthesis and Biological Screening

A study by Aziz‐ur‐Rehman et al. (2014) explored the synthesis of various N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide. These compounds, including the one , were tested for their biological potential against Gram-negative & Gram-positive bacteria and for enzyme inhibition against lipoxygenase and chymotrypsin enzymes, demonstrating moderate to good activities [Aziz‐ur‐Rehman et al., 2014].

Photodynamic Therapy Application

In research by Pişkin et al. (2020), compounds similar to the one were studied for their photophysical and photochemical properties. These properties make such compounds potential candidates as Type II photosensitizers for the treatment of cancer in photodynamic therapy [Pişkin et al., 2020].

Enzyme Inhibition and Molecular Docking

A study by Alyar et al. (2019) focused on the synthesis of new Schiff bases of sulfa drugs, including compounds similar to the one . These compounds were evaluated for their effect on various enzyme activities. Molecular docking studies provided insights into the probable binding mode of these compounds in the active site of enzymes [Alyar et al., 2019].

Cytotoxicity and Tumor-Specificity

Gul et al. (2016) synthesized a series of compounds, including variants of the one , and tested them for their cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors. Some of these compounds showed interesting cytotoxic activities and strong inhibition of human cytosolic isoforms [Gul et al., 2016].

Tautomerism Studies

Research by Beuchet et al. (1999) on similar compounds analyzed the tautomerism in a 2,4-dichlorobenzenesulfonamide derived from 2-amino-4-(2,5-dimethoxyphenyl)thiazole, which helps in understanding the chemical behavior and stability of these compounds [Beuchet et al., 1999].

Isomerization and Structural Analysis

Itaya et al. (1999) conducted a study on compounds related to 4-(3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide, examining their isomerization through cleavage and recombination, providing valuable insights into their structural and chemical properties [Itaya et al., 1999].

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through a combination of biochemical assays and in vivo studies. Without specific studies on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. For example, many chlorinated compounds are toxic, and proper precautions should be taken when handling them .

Properties

IUPAC Name

4-[2-[(4-chlorophenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN6O4S/c1-13-11-27-18-19(25-21(27)29(13)16-7-9-17(10-8-16)34(24,32)33)26(2)22(31)28(20(18)30)12-14-3-5-15(23)6-4-14/h3-11H,12H2,1-2H3,(H2,24,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSFDINREIDRIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)S(=O)(=O)N)N(C(=O)N(C3=O)CC5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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